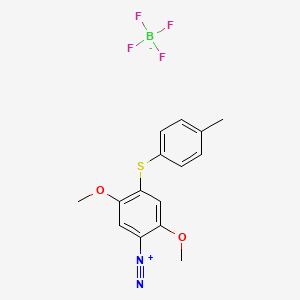
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate is a diazonium salt that is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a diazonium group, methoxy groups, and a p-tolylthio group. It is often used in organic synthesis and has applications in the fields of chemistry, biology, and materials science .
Métodos De Preparación
The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) and tetrafluoroboric acid to form the diazonium salt . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the quality and purity of the final product .
Análisis De Reacciones Químicas
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, tetrafluoroboric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Biological Research: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals and cations, which can undergo various chemical transformations. The diazonium group is a key functional group that facilitates these reactions by acting as a leaving group and generating reactive species. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-((p-tolyl)thio)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as:
2,5-Dimethoxybenzenediazonium tetrafluoroborate: Lacks the p-tolylthio group, leading to different reactivity and applications.
4-((p-Tolyl)thio)benzenediazonium tetrafluoroborate: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
2,5-Dimethoxy-4-((phenyl)thio)benzenediazonium tetrafluoroborate: Contains a phenylthio group instead of a p-tolylthio group, leading to variations in reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
27413-92-9 |
|---|---|
Fórmula molecular |
C15H15BF4N2O2S |
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C15H15N2O2S.BF4/c1-10-4-6-11(7-5-10)20-15-9-13(18-2)12(17-16)8-14(15)19-3;2-1(3,4)5/h4-9H,1-3H3;/q+1;-1 |
Clave InChI |
OATQTPAYCSQNHI-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)SC2=C(C=C(C(=C2)OC)[N+]#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


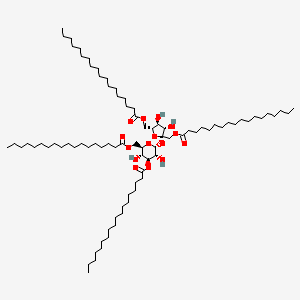

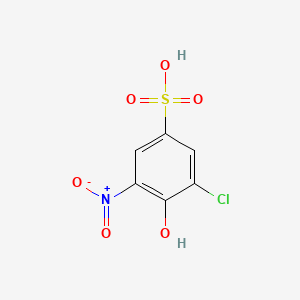

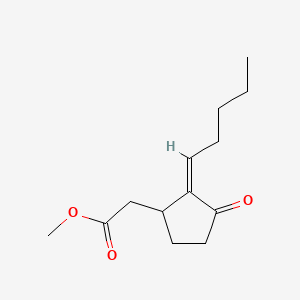
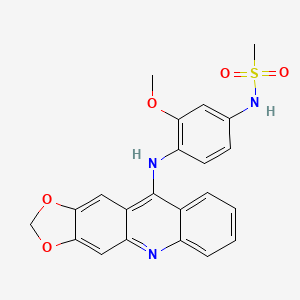


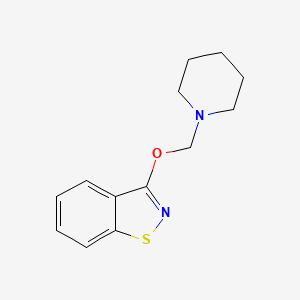

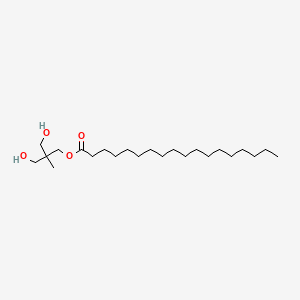
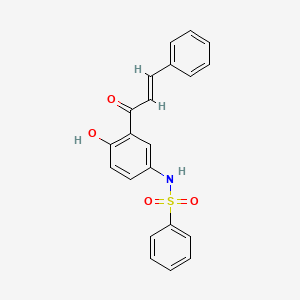
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)

